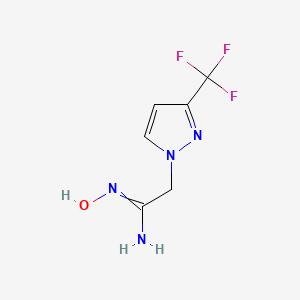
N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals due to its unique structural features and potential applications. The presence of the trifluoromethyl group and the pyrazole ring in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide typically involves the reaction of trifluoroacetimidoyl chlorides with suitable nucleophiles under controlled conditions. One common method includes the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow strategy, where readily available organic precursors are combined with a fluorine source such as cesium fluoride . This method facilitates the rapid generation of the compound on a large scale, ensuring high efficiency and scalability.
化学反应分析
Types of Reactions
(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The reactions are typically carried out at room temperature or under mild heating, with solvents such as ethanol, acetonitrile, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential as a pharmacophore. It is being investigated for its ability to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity, making it valuable for various applications .
作用机制
The mechanism of action of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules such as trifluoromethyl ketones and trifluoromethyl sulfonyl chlorides . These compounds share the trifluoromethyl group, which imparts similar chemical properties.
Uniqueness
What sets (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide apart is its unique combination of the trifluoromethyl group and the pyrazole ring. This combination results in distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N'-hydroxy-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O/c7-6(8,9)4-1-2-13(11-4)3-5(10)12-14/h1-2,14H,3H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGOOXOWJUXXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925252-82-0 |
Source


|
| Record name | [C(Z)]-N-Hydroxy-3-(trifluoromethyl)-1H-pyrazole-1-ethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
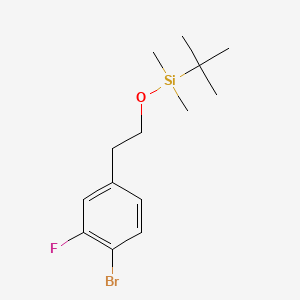
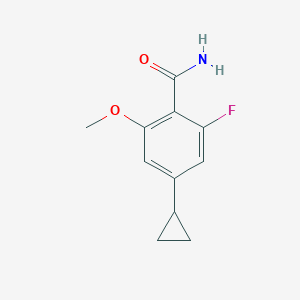
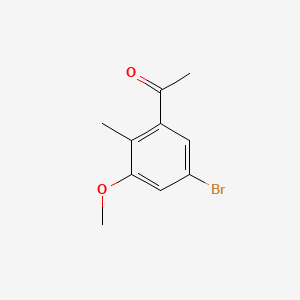
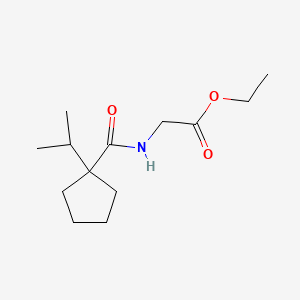
![6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol](/img/structure/B13929001.png)

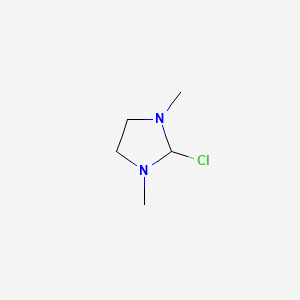
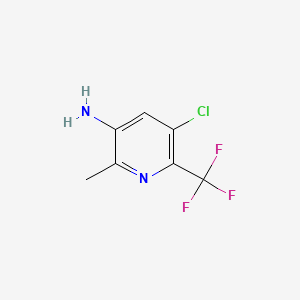
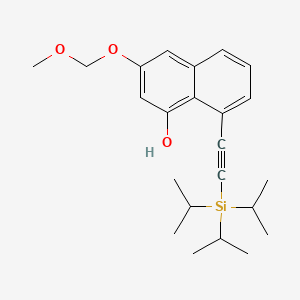
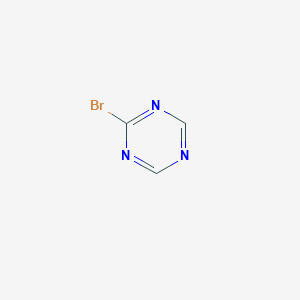
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
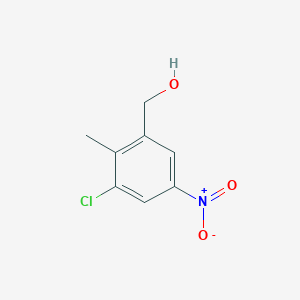
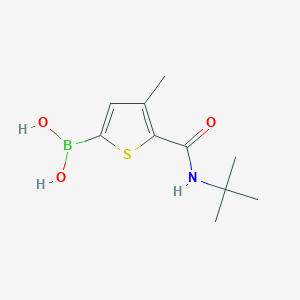
![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
